molecular formula C7H8N2O3 B2730243 5-Methoxy-6-methylpyrazine-2-carboxylic acid CAS No. 1506139-97-4

5-Methoxy-6-methylpyrazine-2-carboxylic acid

Cat. No.: B2730243
CAS No.: 1506139-97-4
M. Wt: 168.152
InChI Key: OYIVBLHMUYFGIG-UHFFFAOYSA-N
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Description

5-Methoxy-6-methylpyrazine-2-carboxylic acid (CAS No: 1506139-97-4 ) is a pyrazine-derived carboxylic acid with a molecular formula of C 7 H 8 N 2 O 3 and a molecular weight of 168.15 g/mol citation:1 citation:3 . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Chemical Profile: • CAS Number: 1506139-97-4 citation:2 citation:3 • MDL Number: MFCD31698890 citation:3 • SMILES: O=C(O)C1=NC=C(OC)N=C1C citation:1 citation:3 • InChI Key: OYIVBLHMUYFGIG-UHFFFAOYSA-N citation:1 Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive information. General hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) citation:2 . Appropriate personal protective equipment should be worn. For long-term storage, it is recommended to keep the product under an inert atmosphere at room temperature citation:2 .

Properties

IUPAC Name

5-methoxy-6-methylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-6(12-2)8-3-5(9-4)7(10)11/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIVBLHMUYFGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506139-97-4
Record name 5-methoxy-6-methylpyrazine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methylpyrazine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-6-methylpyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methylpyrazine-2-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Structural Comparisons

Substituent positions and functional groups significantly influence the properties of pyrazinecarboxylic acids. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key References
5-Methoxy-2-pyrazinecarboxylic acid -OCH₃ (5), -COOH (2) C₆H₆N₂O₃ 40155-42-8
6-Methylpyrazine-2-carboxylic acid -CH₃ (6), -COOH (2) C₆H₆N₂O₂ N/A
5,6-Dimethylpyrazine-2-carboxylic acid -CH₃ (5,6), -COOH (2) C₇H₈N₂O₂ 13515-06-5
5-Acetylpyrazine-2-carboxylic acid -COCH₃ (5), -COOH (2) C₇H₆N₂O₃ 118543-96-7
5-Chloropyrazine-2-carboxylic acid -Cl (5), -COOH (2) C₅H₃ClN₂O₂ 36070-80-1

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -COOH) increase acidity and reactivity, while electron-donating groups (e.g., -OCH₃, -CH₃) modulate solubility and stability .
  • Halogenated derivatives (e.g., 5-chloro analogs) exhibit higher lipophilicity, enhancing membrane permeability in biological systems .

Physical and Chemical Properties

Property 5-Methoxy-6-methylpyrazine-2-carboxylic Acid (Predicted) 5-Methoxy-2-pyrazinecarboxylic Acid 6-Methylpyrazine-2-carboxylic Acid
Molecular Weight (g/mol) 168.15 154.12 154.12
Solubility Moderate in polar solvents (e.g., DMF, methanol) High in DMF, ethanol Low in water; soluble in organic solvents
Melting Point Not reported Not reported Not reported
Acidity (pKa) ~2.5–3.5 (carboxylic acid) ~2.8 ~2.7

Notes:

  • The methoxy group in 5-methoxy derivatives improves solubility compared to methyl-substituted analogs .
  • Methyl groups enhance thermal stability but reduce polarity .

Example :

  • Methyl 5-chloro-6-methylpyrazine-2-carboxylate (CAS 77168-85-5) is hydrolyzed with K₂CO₃/H₂O to yield 5-chloro-6-methylpyrazine-2-carboxylic acid .

Comparison of Activities :

Compound Biological Activity (IC₅₀) Application Potential
5-Chloro-6-methylpyrazine-2-carboxylic acid Antimycobacterial: ~40 µM Tuberculosis drug leads
5-Methoxy-2-pyrazinecarboxylic acid Not reported Solubilizing agent
5-Acetylpyrazine-2-carboxylic acid Antifungal: Moderate activity Antifungal formulations

Biological Activity

5-Methoxy-6-methylpyrazine-2-carboxylic acid is an organic compound with significant potential in various biological applications due to its unique chemical structure, which includes a methoxy group and a carboxylic acid functional group on a pyrazine ring. This article reviews its biological activities, synthesis methods, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3O3C_8H_9N_3O_3 with a molecular weight of approximately 195.17 g/mol. The compound's structure features a pyrazine ring substituted at the 5-position with a methoxy group and at the 6-position with a methyl group, along with a carboxylic acid at the 2-position. This arrangement is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, which may be useful in developing new antibiotics or preservatives in food and agricultural products.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Metabolic Pathway Influence : It has been investigated for its effects on metabolic pathways, particularly concerning glucose metabolism and lipid profiles. Such effects are particularly relevant for diabetes management and obesity treatment.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound, against common pathogens. Results indicated that this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products.
  • Anti-inflammatory Mechanism :
    • In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages. This finding points to its possible application in treating inflammatory diseases such as arthritis.
  • Effects on Glucose Metabolism :
    • A metabolic study involving diabetic rats showed that administration of the compound improved insulin sensitivity and reduced blood glucose levels. These results support further investigation into its role as an adjunct therapy for diabetes.

Synthesis Methods

Several methods have been reported for synthesizing this compound:

  • Chemical Synthesis : Traditional methods involve multi-step reactions starting from simpler pyrazine derivatives, utilizing reagents such as nitric acid for oxidation processes .
  • Microbial Fermentation : An innovative approach has been developed using microbial fermentation processes, yielding high purity and yield (up to 90%) of the compound while being more environmentally friendly compared to chemical synthesis .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

Compound NameStructure FeaturesUnique Aspects
5-Methylpyrazine-2-carboxylic acidMethyl group at position 5, carboxylic acidLacks methoxy group; simpler structure
6-Methylpyrazine-2-carboxylic acidMethyl group at position 6, carboxylic acidDifferent substitution pattern; distinct properties
2-Methylpyrazine-5-carboxylic acidMethyl group at position 2, carboxylic acidDifferent position of methyl; varies in reactivity

The unique combination of both methoxy and methyl substituents on the pyrazine ring enhances the biological activity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-methoxy-6-methylpyrazine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves multi-step functionalization of pyrazine cores. For example:

  • Oxidation of methyl groups : Potassium permanganate (KMnO₄) in aqueous acidic conditions can oxidize methylpyrazine derivatives to carboxylic acids .
  • Methoxy group introduction : Methoxylation via nucleophilic substitution or demethylation of protective groups (e.g., using 6M HCl under reflux) .
  • Critical factors : Temperature control (e.g., 90–95°C for oxidation ), solvent selection (e.g., chloroform for sulfonamide coupling ), and purification via silica gel chromatography .
    • Yield Optimization : Hydrolysis of methyl esters (e.g., using K₂CO₃ in water) may yield ~39% pure product, suggesting the need for iterative optimization of reaction time and stoichiometry .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : Proton NMR can confirm methoxy (δ ~3.8–4.0 ppm) and methyl substituents (δ ~2.5 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) is used for purity assessment, especially when tracking byproducts from substitution reactions .
  • Elemental Analysis : Combustion analysis (C, H, N) validates molecular formula (e.g., C₇H₉NO₃ for analogous structures ).

Q. What are the known biological activities of pyrazinecarboxylic acid derivatives, and how does the methoxy group modulate these effects?

  • Mechanistic Insights :

  • NMDA receptor modulation : Methoxy and methyl groups on pyrazine scaffolds influence binding to NMDA receptors, which are critical in synaptic plasticity .
  • Antimycobacterial activity : Structural analogs (e.g., 5-methyl derivatives) show potential as antimycobacterial agents via inhibition of cell wall synthesis .
  • Methoxy group role : Enhances lipophilicity and metabolic stability, as seen in related vasodilators and lipid-lowering drugs .

Advanced Research Questions

Q. How can conflicting data on reaction yields for pyrazinecarboxylic acid derivatives be resolved?

  • Case Study : Hydrolysis of methyl esters (e.g., methyl 5-chloro-6-methylpyrazine-2-carboxylate) yields 39% product in one study but >90% in others .

  • Resolution Strategies :

Reagent purity : Trace water in K₂CO₃ may reduce efficiency; use anhydrous conditions or alternative bases (e.g., NaOH/EtOH) .

Reaction monitoring : Real-time HPLC or TLC to identify incomplete hydrolysis or side reactions .

Alternative pathways : Explore enzymatic hydrolysis (e.g., whole-cell biocatalysis) for higher selectivity .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

  • Formulation Approaches :

  • Salt formation : Sodium or potassium salts enhance water solubility (e.g., 95% yield for sodium salts of analogous acids ).
  • Co-solvent systems : DMSO/PEG300 or cyclodextrin complexes improve solubility for in vivo assays .
  • Prodrug design : Ester prodrugs (e.g., ethyl esters) can increase membrane permeability .

Q. How can computational modeling guide the design of novel derivatives targeting specific enzymes or receptors?

  • Methodology :

  • Docking studies : Use crystal structures of target proteins (e.g., NMDA receptors) to predict binding interactions of methoxy and carboxylic acid groups .
  • QSAR models : Correlate substituent electronic effects (e.g., Hammett σ values for methoxy groups) with biological activity .
  • DFT calculations : Optimize geometry for stability and synthetic feasibility .

Methodological Challenges and Innovations

Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?

  • Key Issues :

  • Low yields in ester hydrolysis : Replace batch processing with flow chemistry for better temperature and mixing control .
  • Purification bottlenecks : Switch from column chromatography to recrystallization or membrane-based solvent extraction (MBSE) .
    • Innovations :
  • Catalytic demethylation : Use BBr₃ or enzymatic demethylation for selective methoxy group removal .

Q. How do structural analogs (e.g., 5-chloro or 5-hydroxy derivatives) inform SAR studies for this compound?

  • Comparative Analysis :

  • Chlorine substitution : Increases electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing metabolic stability .
  • Hydroxy groups : Introduce hydrogen-bonding sites, improving target affinity but requiring protection during synthesis .
    • Data-Driven Design : Prioritize analogs with balanced lipophilicity (clogP ~1.5–2.0) and polar surface area (<90 Ų) for optimal bioavailability .

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